molecular formula C23H24N4O4S B12558583 Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-

Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-

Cat. No.: B12558583
M. Wt: 452.5 g/mol
InChI Key: LDJWHJQMWPYZLV-NRFANRHFSA-N
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Description

Benzenecarboximidamide, 3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]- is a complex organic compound with the molecular formula C23H24N4O4S. It is known for its unique structure, which includes a benzenecarboximidamide core linked to a pyrrolidinyl group and a methoxy-naphthalenyl-sulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]- typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzenecarboximidamide, 3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarboximidamide, 3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

3-[[(3S)-3-[(7-methoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-1-yl]methyl]benzenecarboximidamide

InChI

InChI=1S/C23H24N4O4S/c1-31-19-7-5-16-6-8-20(13-18(16)12-19)32(29,30)26-21-9-10-27(23(21)28)14-15-3-2-4-17(11-15)22(24)25/h2-8,11-13,21,26H,9-10,14H2,1H3,(H3,24,25)/t21-/m0/s1

InChI Key

LDJWHJQMWPYZLV-NRFANRHFSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N[C@H]3CCN(C3=O)CC4=CC(=CC=C4)C(=N)N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NC3CCN(C3=O)CC4=CC(=CC=C4)C(=N)N

Origin of Product

United States

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